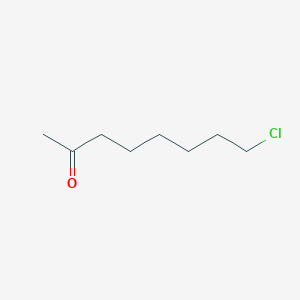

8-Chlorooctan-2-one

Description

Chlorinated ketones generally display higher boiling points and reduced solubility in water compared to non-halogenated analogs due to increased molecular weight and halogen-induced hydrophobicity .

Properties

CAS No. |

72978-95-1 |

|---|---|

Molecular Formula |

C8H15ClO |

Molecular Weight |

162.66 g/mol |

IUPAC Name |

8-chlorooctan-2-one |

InChI |

InChI=1S/C8H15ClO/c1-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 |

InChI Key |

CAYDCGNFWIEGCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Chlorooctan-2-one can be synthesized through several methods. One common approach involves the chlorination of octan-2-one. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.

Another method involves the reaction of 8-chlorooctanol with an oxidizing agent to convert the alcohol group to a ketone. This can be achieved using reagents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. Continuous flow reactors and advanced separation techniques like distillation and chromatography are often employed to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

8-Chlorooctan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Further oxidation can convert the ketone to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

Reduction: Conducted in anhydrous conditions to prevent the reducing agent from reacting with water, often at low temperatures to control the reaction rate.

Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used, with careful monitoring to prevent over-oxidation.

Major Products Formed

Nucleophilic Substitution: Produces substituted octan-2-ones with various functional groups replacing the chlorine atom.

Reduction: Yields 8-chlorooctan-2-ol.

Oxidation: Results in 8-chlorooctanoic acid.

Scientific Research Applications

8-Chlorooctan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in studies to understand the interaction of chlorinated ketones with biological systems.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 8-Chlorooctan-2-one depends on its interaction with specific molecular targets. In biological systems, it may act by:

Inhibiting Enzymes: The ketone group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.

Receptor Binding: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Disrupting Membranes: The lipophilic nature of this compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

8-Chloro-8-oxo-octanoic Acid Ethyl Ester (CAS 14113-02-1)

- Structural Differences : Replaces the ketone at C2 with an ester group (C=O at C8 and an ethyl ester moiety).

- Reactivity : The ester group undergoes hydrolysis more readily than ketones, making it susceptible to acidic or basic conditions. The chlorine at C8 may participate in elimination or substitution reactions, similar to 8-Chlorooctan-2-one .

- Applications : Likely used as an intermediate in synthesizing surfactants or plasticizers due to its bifunctional (ester and chloro) structure.

2-Chlorooctanone (Hypothetical Analog)

Chloroform (CHCl₃)

- Reactivity: Lacks the ketone functionality, limiting its use in condensation reactions.

- Safety : Chloroform requires stringent controls (e.g., fume hoods, PPE) per laboratory SOPs, a protocol that would extend to handling this compound due to shared halogen-related hazards .

Data Tables for Comparative Analysis

Table 1: Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility in Water |

|---|---|---|---|

| This compound | ~162.6 | 210–220 | Low |

| 8-Chloro-8-oxo-octanoic Acid Ethyl Ester | ~208.6 | 240–250 | Very Low |

| 2-Chlorooctanone | ~162.6 | 195–205 | Low |

| Chloroform | 119.4 | 61 | Slightly Soluble |

Research Findings and Limitations

- Synthesis Challenges: Chlorination at terminal positions (e.g., C8) often requires controlled conditions to avoid polychlorination, as noted in protocols for handling halogenated compounds .

- Safety Considerations : Chlorinated ketones may release HCl upon decomposition, necessitating corrosion-resistant equipment and proper ventilation, akin to chloroform handling guidelines .

- Evidence Gaps: No direct studies on this compound were found in the provided sources. Comparative data rely on extrapolation from structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.